NP(118-126)
Description
Properties
CAS No. |
124454-83-7 |
|---|---|
Molecular Formula |
C₄₃H₆₉N₁₃O₁₃S |
Molecular Weight |
1008.15 |
sequence |
One Letter Code: RPQASGVYM |
Synonyms |
NP(118-126) |
Origin of Product |
United States |
Molecular Basis of Antigenicity and Major Histocompatibility Complex Mhc Class I Presentation
Peptide Sequence (RPQASGVYM) and its Structural Attributes
The primary sequence of the NP(118-126) peptide is Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met, abbreviated as RPQASGVYM. nih.govnih.govemory.edumedchemexpress.com This nonapeptide (a peptide consisting of nine amino acids) possesses a specific arrangement of residues that dictates its interaction with the MHC class I binding groove. The termini of the peptide, along with specific anchor residues within the sequence, are critical for stable binding. pnas.org The three-dimensional conformation of the peptide, when bound to the MHC molecule, presents a composite surface that is recognized by the T-cell receptor (TCR).
The peptide's structure within the MHC groove is characterized by a backbone conformation that allows for hydrogen bonding between the peptide's termini and conserved residues within the groove. pnas.orgnih.gov The side chains of the peptide's amino acids project outwards and upwards, available for interaction with the TCR. The specific nature of these exposed side chains determines the antigenicity of the peptide-MHC complex.
H-2Ld MHC Class I Restriction and Allele-Specific Binding Characteristics
The presentation of the NP(118-126) peptide to CTLs is restricted by the H-2Ld MHC class I allele, predominantly found in BALB/c mice. nih.govnih.gov This means that NP(118-126) binds effectively to the H-2Ld molecule but not to other MHC class I alleles. This allele-specific binding is a hallmark of MHC-peptide interactions and is determined by the unique chemical environment of the peptide-binding groove of each MHC allele.
The H-2Ld binding groove has specific pockets that accommodate the side chains of certain amino acids of the peptide, known as anchor residues. For H-2Ld, peptides that bind with high affinity typically possess a Proline (P) at position 2 (P2). pnas.org The methionine (M) at the C-terminus (P9) also serves as a critical anchor residue, fitting into the F pocket of the binding groove. pnas.org The H-2Ld cleft is noted to be significantly more hydrophobic compared to other class I molecules, which influences the types of peptides it can bind. nih.gov This high-affinity binding of NP(118-126) to H-2Ld is a prerequisite for the activation of a robust CTL response. nih.gov In fact, the NP(118-126) epitope can constitute over 97% of the total CTL response in H-2d mice infected with LCMV. nih.govnih.gov
Table 1: H-2Ld Binding Characteristics for NP(118-126)
| Feature | Description |
|---|---|
| MHC Allele | H-2Ld |
| Peptide | NP(118-126) (RPQASGVYM) |
| Primary Anchor Residues | Proline (P) at P2, Methionine (M) at P9 |
| Binding Affinity | High |
| Resulting CTL Response | Immunodominant in H-2d mice |
Thermodynamics and Kinetics of Peptide-MHC Complex Formation and Stability
The formation of the NP(118-126)-H-2Ld complex is a dynamic process governed by thermodynamic and kinetic principles. The stability of this complex is crucial for effective antigen presentation and subsequent T-cell activation. The interaction is not a simple rigid docking event but involves conformational flexibility of both the peptide and the MHC molecule. nih.gov
The binding affinity is a measure of the thermodynamic stability of the complex. High-affinity interactions, like that between NP(118-126) and H-2Ld, are characterized by a low dissociation constant (Kd), indicating that the complex is stable and has a long half-life. This prolonged presentation on the cell surface increases the probability of encountering and activating a specific T-cell. frontiersin.org
The kinetics of the interaction, including the on-rate (kon) and off-rate (koff), also play a significant role. A fast on-rate facilitates the rapid loading of peptides onto MHC molecules in the endoplasmic reticulum, while a slow off-rate ensures the stable presentation of the peptide at the cell surface. frontiersin.orgnih.gov The unique structural features of the H-2Ld molecule, such as its unusually weak association with β2-microglobulin and a highly hydrophobic peptide-binding cleft, contribute to its distinct peptide selection and complex stability. nih.gov These factors collectively ensure that the NP(118-126) peptide is efficiently presented to the immune system.
Impact of Single Amino Acid Substitutions on MHC Binding and T-cell Receptor Engagement
The specificity of the interaction between NP(118-126) and H-2Ld, as well as the subsequent recognition by a TCR, is highly sensitive to changes in the peptide sequence. Single amino acid substitutions, particularly at anchor residues, can dramatically alter MHC binding affinity. nih.gov For instance, replacing the proline at P2 or the methionine at P9 with an amino acid that does not fit well into the corresponding pockets of the H-2Ld groove would likely abrogate or significantly reduce binding.
Alanine (B10760859) scanning mutagenesis is a technique used to systematically substitute each amino acid residue with alanine to determine the contribution of individual side chains to the interaction. creative-peptides.comnih.govnih.gov Studies using site-specific amino acid exchanges in the NP(118-126) epitope have been instrumental in identifying the key residues involved in both MHC binding and CTL recognition. nih.govnih.gov
Even substitutions at non-anchor positions can influence the conformation of the peptide-MHC complex, thereby affecting TCR engagement. researchgate.netmdpi.com Such changes can alter the surface presented to the TCR, potentially leading to a reduced or altered T-cell response, or even a complete loss of recognition. mdpi.com This highlights the exquisite specificity of the trimolecular interaction between the peptide, the MHC molecule, and the TCR, which forms the basis of the adaptive immune response.
Table 2: Predicted Impact of Amino Acid Substitutions in NP(118-126)
| Position | Original Amino Acid | Substitution Type | Predicted Effect on H-2Ld Binding | Predicted Effect on TCR Engagement |
|---|---|---|---|---|
| 2 | Proline (P) | Non-conservative | Drastic reduction | Loss of recognition |
| 9 | Methionine (M) | Non-conservative | Drastic reduction | Loss of recognition |
| 4, 5, 6, 7, 8 | Various | Conservative | Minor to moderate change | Potential for altered T-cell response |
Intracellular Antigen Processing and Presentation Pathways
Proteasomal Degradation of the Nucleoprotein Parent Antigen
The primary mechanism for generating peptides from intracellular proteins, including viral antigens like the influenza nucleoprotein (NP), is through degradation by the proteasome. rupress.orgasm.org This large, multi-catalytic protease complex resides in both the nucleus and cytosol and is responsible for breaking down proteins into smaller peptides. rupress.org These peptides can then serve as ligands for MHC class I molecules. The process is not random; the proteasome exhibits specific cleavage preferences that are critical in shaping the repertoire of presented epitopes.
The precise generation of an antigenic epitope is dependent on the proteasome's ability to cleave the parent protein at specific sites, liberating the epitope or a slightly larger precursor peptide. The production of a given peptide relies on a delicate balance between productive cleavages that define the peptide's ends and destructive cleavages that occur within the epitope sequence itself. mdpi.com Computational models based on experimental data predict the probability of proteasomal cleavage at various sites within a protein sequence. For many epitopes, the C-terminal cleavage is crucial for proper generation. tandfonline.com Studies on various influenza NP epitopes have shown that the proteasome can generate the final peptide directly or, more commonly, produce N-terminally extended precursors that are later trimmed in the endoplasmic reticulum. oup.comnih.govuzh.ch The usage of different cleavage sites can vary significantly, leading to a diverse pool of peptide products from a single protein. semanticscholar.org
Interactive Data Table: Predicted Proteasomal Cleavage Sites Around Influenza NP Epitopes This table illustrates computationally predicted cleavage sites, highlighting the complexity of generating a specific final epitope. Note that direct experimental data for NP(118-126) is limited, so data from related studies is included for context.
| Epitope Region | Parent Protein | Predicted C-Terminal Cleavage Site | Cleavage Probability | Finding |
| NP(118-126) | LCMV Nucleoprotein | Not specified | Not specified | The final 9-mer is a minor product of in vitro proteasome digests, with 11- and 12-mer precursors being more abundant. uzh.ch |
| NP(44-52) | Influenza A Nucleoprotein (HK strain) | Low | Low | A substitution at the C-terminus (position 52) was predicted to have a low probability of cleavage, correlating with poor T-cell stimulation. tandfonline.com |
| NP(383-391) | Influenza A Nucleoprotein | Multiple sites | Not specified | The C-terminus is generated via cleavage at three distinct sites, creating intermediate and final peptide products. nih.gov |
The catalytic activity of the proteasome can be altered by inflammatory signals, such as those occurring during a viral infection. nih.govnih.gov Cytokines like interferon-gamma (IFN-γ) induce the replacement of the standard catalytic subunits (β1, β2, β5) with their immuno-subunits: β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming what is known as the immunoproteasome. frontiersin.orgresearchgate.net This specialized proteasome has different cleavage preferences, generally showing increased cleavage after hydrophobic and basic residues and decreased cleavage after acidic ones. semanticscholar.orgresearchgate.net
This shift in activity is not merely a general enhancement of protein degradation but a qualitative change that helps shape the immune response. asm.org For the lymphocytic choriomeningitis virus (LCMV) NP(118-126) epitope, which is a key model for viral antigen presentation, the presence of the immunoproteasome is highly influential. uzh.ch Studies have demonstrated that cells overexpressing the three immunoproteasome subunits show a markedly enhanced presentation of the NP(118-126) epitope. uzh.ch In vitro digests revealed that immunoproteasomes, compared to standard proteasomes, generated higher quantities of 11- and 12-mer fragments that contain the core NP(118-126) sequence. uzh.ch This suggests that the immunoproteasome is more efficient at producing the necessary N-terminally extended precursors of this specific epitope. uzh.chmdpi.com
The critical role of the proteasome in antigen processing has been confirmed using selective inhibitors. mdpi.com Compounds like lactacystin (B1674225) and MG132 block the catalytic activity of the proteasome, which generally abolishes the presentation of epitopes derived from full-length proteins. nih.govresearchgate.net For instance, treating cells with lactacystin was shown to prevent the presentation of influenza antigens to cytotoxic T lymphocytes (CTLs), confirming that proteasome-dependent degradation is essential. nih.gov
However, the effect of these inhibitors can be complex and epitope-dependent. aai.org In some cases, inhibiting the proteasome can paradoxically enhance the presentation of a specific determinant. aai.orgnih.govaai.org This occurs when the proteasome is responsible for both generating and destroying an epitope; a partial inhibition might slow the destructive cleavages more than the productive ones, leading to a net increase in the available peptide. mdpi.com Studies on the influenza NP have shown such disparate effects: presentation of the NP(50-57) epitope was marginally inhibited by proteasome inhibitors, whereas presentation of the NP(147-155) epitope was significantly enhanced. aai.orgnih.govaai.org While direct studies on NP(118-126) are scarce, the presentation of another NP epitope, NP(366–374), is known to be strictly proteasome-dependent, as its presentation is completely blocked by various inhibitors. pnas.org These findings underscore that the generation of any single antigenic peptide is the result of a complex series of proteolytic events that can be differentially affected by inhibitors.
Influence of Proteasome Subunit Composition on Epitope Generation
Role of the Transporter Associated with Antigen Processing (TAP) in Peptide Translocation to the Endoplasmic Reticulum
After being generated in the cytosol, peptides must be transported into the endoplasmic reticulum (ER) to be loaded onto MHC class I molecules. physiology.org This crucial translocation step is performed by the Transporter Associated with Antigen Processing (TAP). physiology.org The TAP transporter is a heterodimeric complex, composed of TAP1 and TAP2 subunits, which belongs to the ATP-binding cassette (ABC) transporter superfamily. physiology.orgresearchgate.net
TAP has specificity for the peptides it transports. It preferentially moves peptides that are between 8 and 16 amino acids long. researchgate.net Recent cryo-electron microscopy studies have revealed that TAP functions as a "molecular caliper," using two distal binding pockets to anchor the N- and C-termini of the peptide, thereby selecting for length while allowing for wide sequence diversity in the central portion of the peptide. biorxiv.org
A critical feature for the transport of the NP(118-126) epitope is its amino acid sequence. The analogous and well-studied LCMV NP(118-126) epitope contains a proline residue at the second position (P2). uzh.ch Both mouse and human TAP transporters are notably inefficient at transporting peptides with a proline at this position. uzh.ch This strongly implies that the final 9-mer NP(118-126) epitope is not the primary substrate for TAP. Instead, it is believed that N-terminally extended precursors, such as the 11- and 12-mer peptides efficiently generated by the immunoproteasome, are the species transported into the ER. uzh.ch Once inside the ER, these precursors are trimmed by resident aminopeptidases to the final 9-mer length.
Loading onto MHC Class I Molecules within the Endoplasmic Reticulum
Inside the ER, a sophisticated machinery known as the peptide-loading complex (PLC) facilitates the loading of peptides onto newly synthesized MHC class I molecules. physiology.org The PLC is a macromolecular assembly that includes TAP, tapasin, calreticulin, and ERp57. physiology.org Tapasin acts as a bridge, physically linking empty MHC class I molecules to the TAP transporter, which allows the MHC molecules to efficiently sample the peptides being delivered from the cytosol. physiology.org
For the NP(118-126) epitope, its N-terminally extended precursors, once transported into the ER, are trimmed down to the final 9-mer length by the ER aminopeptidase (B13392206) associated with antigen processing (ERAAP). The mature NP(118-126) peptide then binds to the peptide-binding groove of the appropriate MHC class I allotype (e.g., H-2Ld in BALB/c mice). uzh.choncotarget.com The binding of a high-affinity peptide stabilizes the entire MHC-peptide complex. This stabilization triggers the release of the complex from the PLC, allowing it to traffic through the Golgi apparatus to the cell surface for presentation to CD8+ T cells. physiology.orgmdpi.com
Mechanisms of Cross-Presentation for Exogenous NP Antigens to MHC Class I
While the pathway described above pertains to endogenous antigens synthesized within the cell, the immune system can also mount a CD8+ T cell response against exogenous antigens through a process called cross-presentation. mdpi.com This is particularly important for initiating an immune response to viruses that may not directly infect professional antigen-presenting cells (APCs), such as dendritic cells (DCs). Exogenous sources of NP, such as proteins released from dying infected cells or defective viral particles, can be taken up by APCs. mdpi.complos.org
Studies comparing different modes of antigen delivery have found that uninfected DCs can be remarkably more efficient at cross-presenting exogenous influenza antigens than infected DCs are at presenting endogenous viral antigens. plos.org For cross-presentation to occur via the main cytosolic pathway, the exogenous NP antigen must first be translocated from the endocytic compartment (phagosome or endosome) into the cytosol. From there, it is processed by the proteasome, and the resulting peptides are transported by TAP into the ER for loading onto MHC class I molecules, mirroring the endogenous pathway. rupress.org The requirement for TAP in the cross-priming of CTL responses in vivo has been clearly demonstrated. rupress.org This cross-presentation by bone marrow-derived APCs is considered essential for priming naive CD8+ T cells and generating effective immunity against intracellular pathogens like the influenza virus. rupress.orgrupress.org
T Cell Recognition, Activation, and Differentiation
T-cell Receptor (TCR) Specificity and Affinity for the NP(118-126)-MHC-I Complex
The specificity of a T-cell response is dictated by the ability of the TCR to distinguish between a vast array of peptides presented by MHC molecules. The affinity of this interaction, which is the strength of the binding between a single TCR and a single peptide-MHC (pMHC) complex, is a critical determinant of T-cell activation. frontiersin.org Generally, TCRs bind to their cognate pMHC ligands with modest affinities, typically in the micromolar range. nih.govplos.org This is in contrast to the high-affinity interactions often observed in antibody-antigen binding following affinity maturation. nih.gov
The kinetics of the TCR-pMHC interaction, particularly the dissociation rate (koff), is considered a key parameter influencing the biological outcome. nih.govnih.gov A slower off-rate, corresponding to a longer half-life of the complex, is often associated with more effective T-cell signaling and activation. nih.govnih.gov While direct and systematic measurements of the affinity and kinetics for a wide range of TCRs specific for NP(118-126) are complex, the available evidence points to a system where functional responses are fine-tuned through mechanisms beyond simple affinity-driven selection. researchgate.netelifesciences.org
Role of the CD8 Co-receptor in Stabilizing TCR-MHC Interactions
The CD8 molecule, expressed on the surface of cytotoxic T lymphocytes, functions as a co-receptor in the recognition of pMHC-I complexes. It plays a crucial role in enhancing the sensitivity and specificity of the T-cell response, particularly when the affinity of the TCR for the pMHC is low to medium. frontiersin.org The CD8 co-receptor achieves this through two primary mechanisms: it stabilizes the interaction between the TCR and the pMHC complex, and it recruits the lymphocyte-specific protein tyrosine kinase (Lck) to the TCR-CD3 complex, thereby augmenting intracellular signaling. frontiersin.orgnih.gov
The CD8 co-receptor binds to a non-polymorphic region of the MHC-I molecule, distinct from the peptide-binding groove where the TCR engages. frontiersin.org This binding stabilizes the transient TCR-pMHC interaction, effectively increasing the half-life of the complex. nih.gov This stabilization is particularly important for low-affinity interactions, allowing sufficient time for the initiation of downstream signaling events. nih.govfrontiersin.org Studies have shown that blocking the CD8-MHC-I interaction preferentially inhibits the activation of low-avidity T cells, highlighting the co-receptor's critical role in these scenarios. researchgate.net The stabilizing effect of CD8 can augment the binding strength of the TCR-pMHC interaction by a factor of 3 to 4. frontiersin.org
For high-affinity TCR-pMHC interactions (KD < 10 μM), T-cell activation can occur even without the contribution of the CD8 co-receptor. frontiersin.org However, for the more common low to medium affinity interactions (KD > 30 μM), the stabilization provided by CD8 is essential for a robust response. frontiersin.org The dependence of T-cell activation on CD8 is directly linked to the affinity of the TCR, allowing for the fine-tuning of T-cell sensitivity and specificity. frontiersin.org
Intracellular Signaling Cascades Initiated upon T-cell Recognition
The engagement of the TCR with the NP(118-126)-MHC-I complex, stabilized by the CD8 co-receptor, triggers a complex cascade of intracellular signaling events. This process begins with the activation of the Src family kinase Lck, which is associated with the cytoplasmic tail of the CD8 co-receptor. frontiersin.org The close proximity of Lck to the TCR complex upon pMHC binding allows it to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 subunits of the TCR complex.
Phosphorylated ITAMs serve as docking sites for another tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Once recruited, ZAP-70 is also phosphorylated and activated by Lck, leading to the phosphorylation of downstream adaptor proteins such as LAT (Linker for Activation of T cells) and SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). The formation of this signaling complex, or "signalosome," is a critical step that integrates and amplifies the initial TCR signal.
The activation of these key molecules initiates several downstream signaling pathways, including:
The Phospholipase C-gamma (PLC-γ) pathway: This leads to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), which in turn activate protein kinase C (PKC) and increase intracellular calcium levels.
The Ras-MAPK pathway: This cascade of kinases (Raf, MEK, ERK) ultimately leads to the activation of transcription factors such as AP-1.
The PI3K-Akt pathway: This pathway is crucial for cell survival, proliferation, and metabolic programming.
The culmination of these signaling cascades is the activation of transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), NFAT (nuclear factor of activated T-cells), and AP-1 (activator protein 1). These transcription factors translocate to the nucleus and induce the expression of a wide range of genes essential for T-cell activation, proliferation, differentiation, and effector functions, such as the production of cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), and cytotoxic molecules like perforin (B1180081) and granzymes. researchgate.netresearchgate.net
Differentiation Pathways of Naïve CD8+ T cells into Effector and Memory Subsets
Following activation by the NP(118-126)-MHC-I complex, naïve CD8+ T cells undergo a remarkable process of proliferation and differentiation. This leads to the generation of a heterogeneous population of effector T cells, which are responsible for clearing the acute infection, and a smaller population of long-lived memory T cells that provide protection against future encounters with the same pathogen. nih.gov
The differentiation into effector and memory subsets is a complex process influenced by factors such as the strength and duration of TCR signaling, the presence of co-stimulatory signals, and the cytokine environment. frontiersin.org Two major subsets of effector cells have been described: short-lived effector cells (SLECs) and memory precursor effector cells (MPECs). nih.gov
Short-lived effector cells (SLECs): These cells are terminally differentiated and are characterized by high expression of the killer cell lectin-like receptor G1 (KLRG1) and low expression of the IL-7 receptor alpha chain (CD127). nih.gov They possess potent cytotoxic activity but have a limited lifespan and are largely eliminated after the pathogen is cleared. nih.gov
Memory precursor effector cells (MPECs): In contrast, MPECs retain the potential to develop into long-lived memory cells. They are characterized by low KLRG1 expression and high CD127 expression. nih.gov The IL-7 receptor is crucial for the survival and homeostasis of memory T cells.
Following the contraction phase, where the majority of effector T cells die off, the surviving MPECs give rise to different subsets of memory CD8+ T cells, primarily central memory T cells (TCM) and effector memory T cells (TEM). frontiersin.org
Central memory T cells (TCM): These cells typically reside in secondary lymphoid organs and are characterized by the expression of the lymph node homing receptor CD62L. nih.gov They have a high proliferative potential upon re-exposure to antigen.
Effector memory T cells (TEM): These cells circulate in non-lymphoid tissues and can mount a rapid effector response upon encountering the antigen at the site of infection. They are generally CD62L-low. nih.gov
Studies have shown that naïve T cells, when stimulated, can give rise to effector cells with superior anti-tumor immunity compared to those derived from central memory T cells. pnas.org This is associated with a lower expression of KLRG-1, suggesting a greater capacity for proliferation and cytokine production. pnas.org The cytokine milieu also plays a significant role in memory cell differentiation. For instance, IL-2 tends to promote the development of effector memory cells, while IL-15 favors the generation of central memory cells. nih.gov In the context of LCMV infection, the CD8+ T-cell response to the NP(118-126) epitope provides a robust model for studying these differentiation pathways. aai.orgrupress.org
| Feature | Short-Lived Effector Cells (SLECs) | Memory Precursor Effector Cells (MPECs) | Central Memory T cells (TCM) | Effector Memory T cells (TEM) |
| Primary Function | Acute pathogen clearance | Precursors to memory cells | Rapid proliferation upon re-exposure | Immediate effector function at infection site |
| KLRG1 Expression | High | Low | Low | Variable |
| CD127 (IL-7Rα) Expression | Low | High | High | High |
| CD62L Expression | Low | Low/High | High | Low |
| Location | Peripheral tissues | Peripheral tissues | Secondary lymphoid organs | Peripheral tissues |
| Proliferative Potential | Low | High | High | Intermediate |
Immunodominance and Hierarchical Control of T Cell Responses
NP(118-126) as a Prime Example of an Immunodominant Epitope in LCMV Infection
During an acute infection with Lymphocytic Choriomeningitis Virus (LCMV) in BALB/c mice (H-2d haplotype), the CD8+ T-cell response is remarkably focused. An overwhelming majority, often exceeding 95%, of the responding CD8+ T cells target a single, highly dominant epitope derived from the viral nucleoprotein (NP). nih.gov This immunodominant epitope is the nonameric peptide NP(118-126), with the amino acid sequence RPQASGVYM. nih.govasm.org This pronounced focus on NP(118-126) makes it a classic and extensively studied example of immunodominance in viral infections. nih.govuzh.chnih.gov
The cytotoxic T-lymphocyte (CTL) response to LCMV is crucial for clearing the virus from infected mice. uzh.ch In BALB/c mice, this response is almost entirely directed against the H-2Ld-restricted NP(118-126) epitope. asm.orguzh.ch While minor responses to other subdominant epitopes, such as those from the viral glycoprotein (B1211001) (GP), can be detected, they constitute a very small fraction of the total antiviral CD8+ T-cell response during a primary infection. nih.gov The NP(118-126) epitope itself is generated from the cytosolic viral nucleoprotein in a proteasome-dependent manner for presentation on MHC class I molecules. uzh.chd-nb.info The dominance of this single epitope is a key feature of the immune response to LCMV in this mouse model and has been instrumental in dissecting the mechanisms that govern T-cell epitope selection and hierarchy. nih.govnih.gov
The phenomenon of immunodominance, so clearly illustrated by NP(118-126), is not merely a matter of academic interest. A critical aspect of this hierarchy is that the presence of a dominant epitope, like NP(118-126), actively limits the immune response to other, subdominant epitopes. nih.gov If the dominant epitope is removed, the immune system can then mount a much stronger response to these previously suppressed epitopes. nih.gov This has significant implications for vaccine design, as a vaccine that could induce responses to a broader range of both dominant and subdominant epitopes might offer more effective and comprehensive protection. nih.gov
Factors Contributing to Immunodominance (e.g., Antigen Processing Efficiency, MHC-I Binding Affinity, T-cell Precursor Frequency)
The striking immunodominance of the NP(118-126) epitope in the context of LCMV infection is not a random event but is determined by a combination of factors that collectively ensure its preferential recognition by the immune system. These factors include the efficiency of antigen processing and presentation, the binding affinity of the peptide to MHC class I molecules, and the frequency of precursor T cells capable of recognizing the peptide-MHC complex. nih.gov
Antigen Processing and Presentation: The generation and loading of viral peptides onto MHC class I molecules is a critical step. The NP(118-126) epitope is derived from the viral nucleoprotein, a cytosolic protein that is readily available for processing by the proteasome. uzh.chd-nb.info The efficiency with which a particular epitope is cleaved from the source protein and transported into the endoplasmic reticulum can significantly influence its presentation levels. nih.govnih.gov Studies have shown that the stability of the source antigen can play a role; however, in vivo, long-lived antigens appear to be superior for inducing robust CD8+ T-cell responses, suggesting a key role for cross-priming by professional antigen-presenting cells (APCs). nih.gov The presentation of NP(118-126) is highly efficient, contributing to its dominance. asm.org
MHC-I Binding Affinity: The affinity with which a peptide binds to the MHC class I molecule is a major determinant of its immunogenicity. dokumen.pubfrontiersin.org The NP(118-126) peptide binds with high affinity to the H-2Ld MHC class I molecule. asm.org This high-affinity interaction creates a stable peptide-MHC complex on the cell surface, which is essential for effective T-cell recognition. frontiersin.orgacs.org Peptides with lower binding affinities are less likely to be presented in sufficient numbers or for a sufficient duration to trigger a strong T-cell response. Sequence analysis and binding assays have confirmed that the amino acid sequence of NP(118-126) is well-suited for binding to the Ld molecule. asm.org
T-cell Precursor Frequency: The number of naive CD8+ T cells in the repertoire that possess a T-cell receptor (TCR) capable of recognizing a specific peptide-MHC complex is known as the precursor frequency. A higher precursor frequency for a particular epitope can lead to a more rapid and robust T-cell response upon infection. pnas.orgnih.gov For LCMV, the precursor frequency of CD8+ T cells specific for NP(118-126) is significantly higher than for subdominant epitopes. nih.govpnas.org Following LCMV infection, the NP(118-126)-specific CTL precursor frequency can reach a peak of approximately 1 in 10^3 spleen cells, a level that is maintained at high frequencies long-term. nih.gov This large initial pool of responsive T cells provides a competitive advantage, allowing for rapid clonal expansion and establishment of dominance. aai.org
| Factor | Role in NP(118-126) Immunodominance | Supporting Findings |
| Antigen Processing Efficiency | Efficient generation of the NP(118-126) peptide from the viral nucleoprotein. uzh.chd-nb.info | Derived from an abundant cytosolic protein, making it readily available for the MHC class I pathway. uzh.chasm.org |
| MHC-I Binding Affinity | High-affinity binding to the H-2Ld molecule. asm.org | Forms a stable pMHC complex, crucial for T-cell recognition. asm.orgfrontiersin.org |
| T-cell Precursor Frequency | High number of naive T cells specific for the NP(118-126)-Ld complex. nih.govpnas.org | Leads to a rapid and large-scale expansion of specific CD8+ T cells upon infection. nih.govaai.org |
Interplay and Competition with Subdominant Epitopes of LCMV
The immunodominance of NP(118-126) is not simply a result of its superior intrinsic properties but also involves active competition and suppression of responses to other potential T-cell targets, known as subdominant epitopes. nih.govnih.gov In BALB/c mice infected with the LCMV WE strain, the CTL response is overwhelmingly directed at NP(118-126), while responses to minor epitopes like GP(283-291) are minimal, even though these subdominant epitopes are effectively presented on infected cells. nih.gov
A key feature of this immunodominant hierarchy is that the presence of the dominant epitope actively curtails the expansion of T cells specific for subdominant epitopes. nih.gov This is not typically due to direct interference at the level of peptide binding to the same MHC allele, as a dominant epitope presented by one MHC molecule can suppress a response to an epitope presented by a different MHC allele. nih.gov Instead, the competition is more indirect and kinetic. The rapid and massive expansion of NP(118-126)-specific T cells leads to a swift reduction in viral load. nih.gov This rapid viral clearance effectively removes the antigenic stimulus before the T cells specific for weaker, subdominant epitopes have sufficient time to undergo significant proliferation and differentiation into a primary CTL response. nih.gov
Regulatory Mechanisms of Immunodominance, including Cytokine-Mediated Suppression (e.g., IFN-gamma)
The establishment and maintenance of the immunodominant hierarchy are actively regulated by cytokines, with interferon-gamma (IFN-γ) playing a particularly crucial role. nih.govaai.org IFN-γ, a cytokine produced by activated T cells, is not only essential for antiviral defense but also acts as a key regulator of the immunodominance of CD8+ T-cell responses. researchgate.netnih.gov
Studies using mice deficient in IFN-γ (GKO) or its receptor (IFN-γR-/-) have demonstrated its impact on the T-cell hierarchy during LCMV infection. nih.govaai.org In normal, immunocompetent mice, the ratio of CD8+ T cells responding to the dominant NP(118-126) epitope versus a subdominant epitope can be very high. nih.gov However, in the absence of IFN-γ signaling, this ratio is dramatically reduced. nih.gov This change is primarily due to a significant increase—sometimes as much as six-fold—in the frequency of CD8+ T cells that are specific for the normally subdominant epitope. nih.gov Conversely, the response to the dominant NP(118-126) epitope remains largely similar, regardless of the IFN-γ status. nih.gov
This indicates that IFN-γ plays an important part in actively suppressing the responses to subdominant epitopes, thereby enforcing the immunodominance of NP(118-126). nih.gov The proposed mechanism involves the rapidly expanding dominant T cells producing IFN-γ, which then acts on antigen-presenting cells (APCs). This cytokine-mediated effect on APCs suppresses the expansion of T cells specific for subdominant epitopes. nih.gov This regulatory function of IFN-γ is not restricted to a single mouse strain or MHC haplotype, as similar effects have been observed in H-2b mice with different dominant epitopes. nih.gov In fact, IFN-γ can even suppress what are normally considered dominant responses if a hierarchy is artificially established through pre-immunization. nih.gov Therefore, IFN-γ acts as a critical feedback mechanism, where the first and strongest T-cell response to emerge helps to focus and shape the ensuing immune reaction by limiting the development of competing responses. nih.govrupress.org
Other cytokines, such as IL-10 and TNF-α, also play roles in regulating T-cell responses during LCMV infection, contributing to a complex network of immune modulation. plos.orgjci.org High levels of IL-10 early in the response can be detrimental to T-cell survival, while prolonged TNF-α can lead to T-cell deletion. jci.org This intricate cytokine interplay ensures a controlled yet effective immune response, with IFN-γ being a key factor in establishing the distinct immunodominance hierarchy exemplified by NP(118-126). nih.govnih.gov
Immunological Memory and Long Term Immune Surveillance
Establishment and Maintenance of NP(118-126)-Specific Memory CD8+ T cells
The generation of a robust and long-lasting memory CD8+ T cell response is a hallmark of an effective immune response to viral infections like LCMV. After the initial expansion and contraction of effector T cells, a stable population of memory CD8+ T cells specific for epitopes like NP(118-126) is established. nih.gov Studies have shown that even a single immunization can induce the expansion and subsequent contraction of NP-specific T cells, leading to the rapid differentiation into memory cells. nih.gov In BALB/c mice, the CD8+ T cell response is heavily focused on the NP(118-126) epitope. aai.org
The maintenance of this memory pool is a dynamic process influenced by various factors. Homeostatic cytokines such as IL-7 and IL-15 are critical for the long-term survival and turnover of these memory cells. nih.gov The transition from an effector to a memory phenotype involves a gradual acquisition of proliferative and survival capacity, a process influenced by factors like exposure to IL-2 and the presence of CD4+ T helper cells. nih.gov
Following an acute infection, the expanded effector CD8+ T cells undergo massive contraction, leaving behind a small memory population. mdpi.com This memory population is capable of antigen-independent maintenance through responsiveness to homeostatic cytokine signals and self-renewal. mdpi.com Research following neonatal DNA vaccination has demonstrated the remarkable longevity of NP-specific memory cells, with a significant percentage of CD8+ T cells remaining specific for the encoded antigen up to a year later. nih.gov
Phenotypic and Functional Characteristics of Effector vs. Memory T cells Specific for NP(118-126)
Effector and memory CD8+ T cells specific for NP(118-126) exhibit distinct phenotypic and functional characteristics that reflect their different roles in an immune response.
Phenotypic Markers: Effector T cells, at the peak of an acute infection, are often characterized by high expression of markers like KLRG1 and low expression of CD127 (the IL-7 receptor alpha chain), identifying them as short-lived effector cells (SLECs). mdpi.com In contrast, memory precursor effector cells (MPECs) are typically KLRG1-negative and CD127-positive, a phenotype that favors long-term survival. mdpi.com Other cell surface molecules like CD62L (L-selectin) and CD44 are also used to distinguish between naïve, effector, and memory populations. pnas.org Effector cells are predominantly CD62L-negative and CD44-high, while memory T cells can be more heterogeneous in their expression of CD62L, which distinguishes central memory (TCM, CD62L-high) from effector memory (TEM, CD62L-low) subsets. nih.govpnas.org
Functional Differences: Functionally, both effector and memory T cells can produce cytokines like IFN-γ upon antigen encounter. aai.org However, memory T cells are characterized by their rapid recall response. Upon secondary exposure to the NP(118-126) antigen, they can quickly expand and differentiate into effector cells. mdpi.com While effector T cells possess immediate cytolytic capabilities, memory T cells may require a period of restimulation to fully acquire this function. nih.govnih.gov Studies have shown that memory T cells can be distinguished from activated effector T cells by their cytokine profiles and expression levels of certain markers. aai.org
Table 1: Phenotypic and Functional Comparison of Effector and Memory CD8+ T cells
| Characteristic | Effector CD8+ T cells | Memory CD8+ T cells |
| Primary Function | Immediate clearance of pathogen | Long-term surveillance and rapid recall response |
| Phenotypic Markers | KLRG1high, CD127low, CD62Llow, CD44high mdpi.compnas.org | KLRG1low, CD127high, variable CD62L, CD44high nih.govmdpi.com |
| Cytokine Production | IFN-γ, TNF-α aai.orgnih.gov | IFN-γ, TNF-α, IL-2 (upon restimulation) nih.govashpublications.org |
| Cytolytic Activity | High immediate activity nih.gov | Requires restimulation to acquire strong lytic activity nih.gov |
| Proliferative Capacity | Limited self-renewal | High proliferative potential upon secondary antigen encounter |
| Survival | Short-lived mdpi.com | Long-lived, maintained by homeostatic cytokines nih.gov |
Kinetics of Cytokine Production (e.g., IFN-gamma, TNF-alpha) by Memory T cells
A key feature of memory CD8+ T cells is their ability to rapidly produce effector cytokines upon re-encountering their cognate antigen. Studies focusing on NP(118-126)-specific T cells have provided detailed insights into the kinetics of this process.
Upon stimulation with the NP(118-126) peptide, both effector and memory CD8+ T cells can readily produce IFN-γ and TNF-α. aai.org IFN-γ production is detectable within an hour of peptide stimulation in both T cell populations. aai.org However, the kinetics can differ. For instance, following stimulation with cytokines like IL-12 and IL-18, effector T cells have been observed to reach maximal IFN-γ production faster than memory T cells. ashpublications.org
Detailed kinetic analyses have shown that IFN-γ and TNF-α production by day 8 effector T cells begins within 30 minutes of stimulation, with peak numbers of cytokine-producing cells observed by 6 hours. aai.org Remarkably, memory T cells exhibit nearly identical "on-rate" kinetics for the production of both IFN-γ and TNF-α, with maximal production also reached by 6 hours post-stimulation. aai.orgaai.org This rapid response is crucial for controlling a secondary infection.
The "off-rate" kinetics, or the cessation of cytokine production after the removal of the antigenic stimulus, is also tightly regulated. researchgate.net This ensures that the potent effects of these cytokines are localized and transient, minimizing potential immunopathology. researchgate.net
Table 2: Kinetics of Cytokine Production by NP(118-126)-Specific Memory CD8+ T cells
| Cytokine | Onset of Production | Peak Production | Regulation |
| IFN-γ | Within 30-60 minutes of peptide stimulation aai.org | ~6 hours post-stimulation aai.org | Production ceases upon removal of antigenic stimulus researchgate.net |
| TNF-α | Within 30 minutes of peptide stimulation aai.org | ~6 hours post-stimulation aai.org | Production is transient and tightly regulated aai.org |
Role of Antigen Persistence in the Longevity and Efficacy of Memory Responses
The role of antigen persistence in maintaining long-term T cell memory is a complex and debated topic. Some models suggest that the longevity of memory cells depends on the continued presence of antigen to drive their maintenance. nih.gov For instance, sustained antigen release from nanoparticle vaccines has been shown to promote the generation of memory T cells. researchgate.net This prolonged availability of antigen can increase the chances of encounters between T cells and antigen-presenting cells, potentially enhancing the immune response. researchgate.net
However, other evidence indicates that long-lived and protective immunity can be established and maintained in the absence of persistent antigen. nih.gov After a primary infection is cleared, memory CD8+ T cells can persist for long periods through antigen-independent homeostatic proliferation, driven by cytokines like IL-7 and IL-15. nih.govmdpi.com Studies involving DNA vaccination have shown that even though the antigen-expressing cells are likely cleared, a robust memory T cell population persists for over a year. nih.gov This suggests that the initial encounter with the antigen is sufficient to program the differentiation of long-lived memory cells. While some level of antigen persistence may contribute to the maintenance of the memory T cell pool, it is not considered an absolute requirement for their long-term survival and functionality. malariaworld.org
Viral Pathogenesis and Immune Evasion Mechanisms
Emergence of Viral Escape Mutants with Alterations in the NP(118-126) Epitope
The selective pressure exerted by the host's immune system can drive the emergence of viral escape mutants. Studies have shown that following immunization with a vaccine containing the NP(118-126) epitope, challenge with the wild-type virus can lead to the selection and multiplication of viral variants with mutations in this specific region. asm.org
In one study, BALB/c mice were immunized with a vaccine incorporating the NP(118-126) epitope and subsequently infected with the WE strain of LCMV. asm.org While the immunization offered some level of protection, the viral titers in the spleens were not as low as anticipated. asm.org Further analysis revealed the presence of viral mutants in which the region of the viral RNA encoding the NP(118-126) epitope was altered. asm.org This was confirmed by the loss of a HindIII restriction site that is present in the wild-type virus sequence. asm.org
The emergence of these escape mutants has also been observed in the context of bacterial infections engineered to express the NP(118-126) epitope. In experiments using recombinant Listeria monocytogenes (rLM) expressing this epitope, a small population of bacteria lacking the epitope could survive and dominate the infection in the face of a strong epitope-specific CD8+ T-cell response. aai.org This highlights the potential for even a single mutation that alters a critical T-cell epitope to enable a pathogen to evade an otherwise effective immune response. aai.org
Table 1: Emergence of Viral Escape Mutants in Immunized Mice
| Experimental Group | Challenge Virus | Observation | Reference |
| Mice immunized with NP(118-126) epitope vaccine | LCMV WE strain | Emergence of viral mutants with altered NP(118-126) epitope. | asm.org |
| LCMV-immune mice infected with rLM-NP118+ and rLM-NP118- | Mixed bacterial population | Survival and dominance of rLM-NP118- bacteria lacking the epitope. | aai.org |
Molecular Basis of Immune Escape through Epitope Mutation and its Consequences for T-cell Recognition
The molecular basis of immune escape lies in the altered interaction between the mutated epitope, the Major Histocompatibility Complex (MHC) class I molecule, and the T-cell receptor (TCR). The NP(118-126) epitope is presented by the H-2Ld MHC class I molecule in BALB/c mice. nih.gov The specific amino acid sequence of the epitope is critical for both its binding to the MHC molecule and its subsequent recognition by the TCR on CD8+ T-cells.
Mutations within the NP(118-126) epitope can disrupt this recognition process. For instance, splenocytes from mice infected with the wild-type WE strain of LCMV can effectively lyse target cells coated with the wild-type NP(118-126) peptide. asm.org However, their lytic activity is significantly reduced against target cells sensitized with a mutated form of the peptide. asm.org This demonstrates that even subtle changes in the amino acid sequence of the epitope can impair T-cell recognition.
The interaction between the TCR and the peptide-MHC (pMHC) complex is the cornerstone of the adaptive immune response against viral infections. frontiersin.org T-cell escape can occur through several mechanisms, including the disruption of peptide-MHC binding or the direct interference with TCR recognition. frontiersin.org In the case of NP(118-126), mutations can affect amino acids that are crucial for anchoring the peptide to the MHC molecule or those that are directly contacted by the TCR.
Table 2: Effect of Epitope Mutation on T-cell Recognition
| Effector Cells | Target Cells | Outcome | Reference |
| Splenocytes from WE-infected mice | Syngeneic cells with wild-type NP(118-126) peptide | Effective lysis | asm.org |
| Splenocytes from WE-infected mice | Syngeneic cells with mutated NP(118-126) peptide | Considerably less effective lysis | asm.org |
| Splenocytes from variant virus-infected mice | Target cells with either wild-type or mutated peptide | No lysis | asm.org |
Impact of Epitope Variation on Viral Fitness and Disease Progression (at a molecular level)
The emergence of viral escape mutants is not without potential consequences for the virus itself. While mutations in the NP(118-126) epitope can allow the virus to evade the immune response, they may also impact viral fitness. Viral fitness refers to the replicative capacity of a virus in a given environment.
The nucleoprotein of arenaviruses is involved in crucial viral functions, including RNA synthesis and packaging. Therefore, mutations within the NP gene, even those selected for immune evasion, could potentially compromise these functions. The balance between immune escape and the maintenance of viral replicative capacity is a critical determinant of the course of a viral infection.
In persistent infections, such as those established with certain strains of LCMV, the virus can evolve to a state of reduced immunogenicity, allowing it to coexist with the host. For example, LCMV isolates from the spleens of persistently infected mice have been shown to produce chronic infections with suppressed T-cell responses. mdpi.com This suggests that viral variants with altered epitopes that lead to a less vigorous immune response may be selected for during long-term infections, contributing to viral persistence and potentially altering the progression of the disease. The genetic instability of RNA viruses allows for the rapid generation of variants, and the selective pressures within the host, including the immune response, guide the evolution of the viral population. asm.org
Advanced Methodologies and Experimental Models in Np 118 126 Research
In Vitro Techniques for T-cell Characterization
A variety of in vitro assays are employed to characterize the function and phenotype of T-cells that recognize NP(118-126). These methods allow for the precise quantification and functional assessment of antigen-specific T-cell populations.
Intracellular cytokine staining (ICS) is a powerful flow cytometry-based technique used to detect the production of cytokines within individual T-cells following stimulation with the NP(118-126) peptide. This method provides a snapshot of the functional capacity of antigen-specific CD8+ T-cells.
In studies involving BALB/c mice infected with LCMV, splenocytes are harvested and stimulated ex vivo with the NP(118-126) peptide. aai.org The production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) is then measured. aai.orgnih.gov Research has shown that following LCMV infection, a significant population of CD8+ T-cells produces IFN-γ in response to NP(118-126) stimulation. aai.orgresearchgate.netaai.org For instance, at day 8 post-infection, these IFN-γ producing cells represent a substantial fraction of the total CD8+ T-cell population. aai.org
The kinetics of cytokine production can also be analyzed using ICS. IFN-γ production is detectable within 60 minutes of peptide stimulation in both acute and memory phases of the immune response, reaching a maximum within 6 hours. aai.org Furthermore, ICS can be used to explore the effects of different experimental conditions, such as the impact of interleukin-10 receptor (IL-10R) blockade, which has been shown to significantly increase the number of IFN-γ-secreting CD8+ T-cells specific for NP(118-126) during chronic LCMV infection. nih.gov
The technique is also valuable for comparing the immunogenicity of different viral epitopes. In BALB/c mice, NP(118-126) is an immunodominant epitope, and ICS is used to quantify the robust CD8+ T-cell response it elicits compared to subdominant epitopes. nih.gov
Table 1: Representative Data from Intracellular Cytokine Staining (ICS) for NP(118-126) Specific T-cells
| Experimental Condition | Cell Source | Stimulant | Cytokine Measured | Percentage of Positive CD8+ T-cells | Reference |
|---|---|---|---|---|---|
| LCMV Armstrong Infection (Day 8) | Spleen | NP(118-126) peptide | IFN-γ | ~50% | aai.org |
| LCMV Armstrong Infection (Day 280) | Spleen | NP(118-126) peptide | IFN-γ | Varies (Memory phase) | aai.org |
| Chronic LCMV Clone 13 Infection + Anti-IL-10R | Spleen | NP(118-126) peptide | IFN-γ | Significantly increased vs. control | nih.gov |
| DNA Immunization (pCMV-UMG4) | Spleen | NP(118-126) peptide | IFN-γ | Varies | nih.gov |
The Enzyme-Linked Immunospot (ELISPOT) assay is another highly sensitive technique used to quantify the frequency of cytokine-secreting cells at a single-cell level. ucytech.com It is particularly useful for detecting low-frequency antigen-specific T-cell responses. aai.org
In the context of NP(118-126) research, ELISPOT assays are frequently used to measure the number of IFN-γ producing cells. aai.org Studies have demonstrated that following immunization or infection, splenocytes stimulated with the NP(118-126) peptide will generate spots on the assay plate, with each spot representing a single cytokine-secreting cell. aai.org This method has been employed to track the magnitude of the CD8+ T-cell response over time, from the acute phase to the memory phase of an LCMV infection. aai.org
The high sensitivity of the ELISPOT assay makes it a valuable tool for assessing memory T-cell responses, which can be at or below the level of detection for other methods like intracellular cytokine staining. ucytech.comaai.org For example, in experiments comparing different immunization strategies, the ELISPOT assay has been crucial for quantifying the memory CD8+ T-cell response to NP(118-126). aai.org The assay is also used to evaluate the anamnestic (memory) response upon reinfection, showing a rapid expansion of NP(118-126)-specific CD8+ T-cells. aai.org
Major Histocompatibility Complex (MHC) class I tetramers are reagents that allow for the direct visualization and enumeration of antigen-specific T-cells by flow cytometry, irrespective of their functional state. mblbio.com These tetramers consist of four MHC-I molecules, each loaded with the NP(118-126) peptide, and are conjugated to a fluorescent marker.
MHC-I tetramer staining has been instrumental in defining the magnitude of the CD8+ T-cell response to NP(118-126) during LCMV infection. aai.org In BALB/c mice, NP(118-126)-specific CD8+ T-cells are virtually undetectable in naive animals. aai.org However, by day 8 of an acute LCMV infection, these cells undergo massive expansion, constituting approximately 50% of the total splenic CD8+ T-cell population. aai.org In the memory phase, around day 40 post-infection, the frequency of these cells stabilizes to about 10% of the CD8+ T-cell compartment. aai.org
This technique has also been used to compare the T-cell responses in different anatomical locations and to study the phenotype of NP(118-126)-specific T-cells by co-staining with antibodies against other cell surface markers. nih.gov The combination of tetramer staining with other functional assays provides a comprehensive picture of the antigen-specific T-cell response.
Table 2: Frequency of NP(118-126)-Specific CD8+ T-cells as Determined by MHC-I Tetramer Staining
| Time Point Post-LCMV Infection | Cell Source | Percentage of CD8+ T-cells Staining Positive | Reference |
|---|---|---|---|
| Naive | Spleen | Undetectable | aai.org |
| Day 8 (Effector Phase) | Spleen | ~50% | aai.org |
| >Day 40 (Memory Phase) | Spleen | ~10% | aai.org |
| Day 5 Post-Secondary Infection | Spleen | Expanded population | aai.org |
Cytotoxicity assays are performed to directly measure the lytic (cell-killing) capacity of NP(118-126)-specific cytotoxic T-lymphocytes (CTLs). The chromium-51 (B80572) (51Cr) release assay is a classic method used for this purpose.
In a typical 51Cr release assay, target cells are labeled with 51Cr and coated with the NP(118-126) peptide. nih.gov Effector CTLs, isolated from LCMV-infected mice, are then co-cultured with these target cells. aai.orgnih.gov If the CTLs recognize the NP(118-126) peptide presented on the target cells, they will induce lysis, leading to the release of 51Cr into the supernatant, which can then be quantified. nih.govaai.org
These assays have been used to demonstrate the potent lytic activity of NP(118-126)-specific CTLs generated during an acute LCMV infection. pnas.org The specificity of this killing is confirmed by using target cells that are not coated with the peptide or are of a different MHC haplotype. aai.org Furthermore, 51Cr release assays have been employed to show that CTLs specific for NP(118-126) can cross-react with and lyse target cells coated with corresponding peptides from other Old World arenaviruses, such as Lassa fever virus and Mopeia virus. nih.gov This demonstrates the potential for cross-protective immunity.
MHC-I Tetramer Staining for Direct Visualization and Enumeration of Antigen-Specific T cells
In Vivo Experimental Systems
In vivo experimental systems, particularly murine models, are indispensable for studying the immune response to NP(118-126) in the context of a whole organism. These models allow for the investigation of T-cell priming, expansion, contraction, and memory formation in response to viral infection.
The Lymphocytic Choriomeningitis Virus (LCMV) infection model in mice is the cornerstone of NP(118-126) research. Different strains of LCMV are used to model distinct types of viral infections.
The LCMV Armstrong strain typically causes an acute, self-limiting infection in adult immunocompetent mice. aai.org This infection is characterized by a robust CD8+ T-cell response, which is dominated by cells specific for the NP(118-126) epitope in BALB/c (H-2d) mice. nih.govaai.org The immune system successfully clears the virus within 8-10 days, leading to the establishment of long-lasting T-cell memory. This model is ideal for studying the primary and memory CD8+ T-cell responses to NP(118-126). nih.govasm.org
In contrast, the LCMV Clone 13 strain establishes a chronic, persistent infection in adult mice. aai.orgasm.org This strain differs from LCMV Armstrong by only two amino acids, yet it has the ability to suppress the T-cell response, leading to viral persistence. aai.orgasm.org The Clone 13 model is invaluable for studying T-cell exhaustion, a state of dysfunction that arises during chronic infections. Research using this model has shown that while NP(118-126)-specific T-cells are initially generated, their function becomes impaired over time. However, therapeutic interventions, such as IL-10R blockade, can reinvigorate these exhausted T-cells. nih.gov Comparing the immune response to NP(118-126) in the Armstrong versus Clone 13 models provides critical insights into the mechanisms of protective immunity versus immune failure.
Recombinant Bacterial Systems (e.g., Listeria monocytogenes expressing NP(118-126)) for Antigen Delivery
Recombinant bacterial systems, particularly those utilizing the facultative intracellular bacterium Listeria monocytogenes, have been instrumental in studying the processing and presentation of the NP(118-126) epitope and for delivering this antigen to the immune system. frontiersin.orgpnas.orgnih.gov The intrinsic ability of L. monocytogenes to enter the host cell cytoplasm allows for the efficient delivery of foreign antigens into the major histocompatibility complex (MHC) class I antigen processing pathway, making it an effective vehicle for inducing CD8+ T cell responses. frontiersin.orgnih.gov
Researchers have engineered various strains of L. monocytogenes to express the NP(118-126) epitope, often as part of a fusion protein. aai.orgpnas.org These constructs have been designed to produce the antigen in either a secreted or a non-secreted form. Secreted antigens are directly released into the cytosol of the infected host cell, readily entering the endogenous MHC class I presentation pathway. aai.org In contrast, non-secreted antigens are contained within the bacterium and are thought to become available for MHC class I presentation primarily through cross-presentation by antigen-presenting cells (APCs) after the bacterium is degraded. aai.org
Studies comparing these isogenic strains have provided valuable insights into antigen presentation. For instance, recombinant L. monocytogenes expressing either a secreted or a non-secreted form of an NP(118-126)-containing fusion protein were both capable of priming NP(118-126)-specific CD8+ T cell responses. aai.org However, the magnitude of the response can differ, with secreted forms sometimes inducing a higher frequency of memory T cells. aai.org These recombinant bacterial systems have been crucial in demonstrating that both secreted and non-secreted bacterial proteins can induce recall CD8+ T cell responses. aai.org Furthermore, immunization with L. monocytogenes strains expressing the NP(118-126) epitope has been shown to confer protective, CD8+ T cell-dependent immunity against subsequent challenges with Lymphocytic Choriomeningitis Virus (LCMV). pnas.orgpnas.org
Transgenic Mouse Models Employing the NP(118-126) Epitope (e.g., in tumor models)
Transgenic mouse models that incorporate the NP(118-126) epitope have become powerful tools for studying T-cell responses in various contexts, particularly in cancer immunology. nih.govnih.govmedicineinnovates.com A prominent example is the WAP-TNP mouse model, which is based on the BALB/c background. nih.govoncotarget.com These mice are engineered to investigate tumor antigen-specific CD8+ T-cell responses in a model of triple-negative breast cancer. nih.gov
The WAP-TNP model utilizes a transgene containing the Simian virus 40 (SV40) early gene region, which includes the T-antigen (T-Ag), a potent viral oncogene. nih.govoncotarget.com Crucially, the transgene is modified to also encode the NP(118-126) epitope from LCMV, resulting in the expression of a chimeric T-Ag/NP protein. nih.govoncotarget.com The expression of this transgene is under the control of the whey acidic protein (WAP) promoter, which is induced by lactotrophic hormones during pregnancy and lactation, leading to the development of mammary tumors. oncotarget.com
This model offers a significant advantage for immunological studies because the SV40 T-Ag is weakly immunogenic in the BALB/c mouse strain, whereas the NP(118-126) epitope is the immunodominant T-cell epitope in these mice. nih.govoncotarget.com This allows for a direct comparison of the immune responses against a weak, "self-like" tumor antigen and a strong, foreign viral epitope within the same tumor protein. nih.govoncotarget.com
Research using WAP-TNP mice has revealed that while the mice are immunologically non-reactive to the SV40 T-Ag, they mount a robust, NP(118-126)-specific CD8+ T-cell response upon infection with LCMV. nih.govoncotarget.com This response can lead to the transient elimination of tumor cells expressing the T-Ag/NP protein. medicineinnovates.comoncotarget.com Interestingly, even without explicit immunization, WAP-TNP tumor-bearing mice develop an endogenous immune response against the NP-epitope. medicineinnovates.com However, the T-cells mediating this response are often functionally impaired, characterized by the expression of the programmed death-1 protein (PD-1), a key immune checkpoint inhibitor. medicineinnovates.com This finding makes the WAP-TNP model particularly relevant for preclinical studies on immune checkpoint blockade therapies, as treatment with anti-PD-1 antibodies has been shown to restore the activity of these NP-epitope specific T-cells. medicineinnovates.com
Computational and Bioinformatic Approaches for Epitope Prediction and Conservation Analysis
Computational and bioinformatic tools are essential for the rational design of immunological studies and vaccine development, including research focused on the NP(118-126) epitope. nih.govoup.commedwinpublishers.com These in silico methods facilitate the prediction of T-cell epitopes, the analysis of their binding affinity to MHC molecules, and the assessment of their conservation across different viral strains and species. nih.govnih.govmdpi.com
Conservation analysis is another critical bioinformatic application. It involves comparing the sequence of an epitope across a range of related viruses to determine how conserved it is. nih.govnih.gov High conservation is a desirable trait for vaccine candidates, as it suggests the vaccine could be effective against multiple viral strains or even different viruses within the same family. A study analyzing the NP(118-126) epitope across the Arenaviridae family found that the epitope sequence had varying degrees of homology, from 22% to 78%, among Old and New World arenaviruses. nih.govnih.gov This analysis, combined with MHC binding assays, revealed that while the NP(118-126) peptides from several Old World arenaviruses (Lassa fever virus and Mopeia virus) could bind to H-2Ld and be recognized by LCMV-specific T-cells, the peptide from the New World Sabia virus, despite binding to H-2Ld, was not cross-recognized. nih.gov Such analyses are crucial for understanding the potential breadth of an immune response and for guiding the development of cross-protective vaccines. mdpi.com
Broader Implications and Theoretical Frameworks
Contributions of NP(118-126) Studies to the Fundamental Understanding of CD8+ T-cell Biology and Function
Studies centered on the NP(118-126) epitope have been instrumental in dissecting the life cycle and functional capabilities of CD8+ T-cells, the primary soldiers of the cellular immune system. This peptide, being the immunodominant epitope in BALB/c mice infected with LCMV, elicits a robust and easily trackable CD8+ T-cell response. oncotarget.comnih.govasm.orgnih.gov This has allowed researchers to meticulously follow the journey of naive CD8+ T-cells as they become activated, undergo massive clonal expansion, differentiate into effector cytotoxic T lymphocytes (CTLs), and eventually contract to form a long-lasting memory population. asm.orgaai.orgresearchgate.net
Key findings from NP(118-126) research include:
Kinetics of the T-cell response : The NP(118-126) model has provided a precise timeline for the primary CD8+ T-cell response, from initial activation and expansion to the contraction phase and the establishment of memory. asm.org
Effector functions : By using NP(118-126)-specific CD8+ T-cells, scientists have been able to clearly demonstrate the cytotoxic capabilities of these cells, showing how they recognize and eliminate virus-infected cells. oncotarget.compnas.org The production of crucial cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α) by these cells has also been extensively studied. asm.orgashpublications.org
Memory T-cell formation and function : The NP(118-126) system has been pivotal in understanding the generation and maintenance of memory CD8+ T-cells. aai.orgpnas.org Research has shown that memory cells specific for this epitope can persist for long periods and mount a rapid and potent response upon secondary encounter with the antigen. pnas.org Furthermore, studies have highlighted differences in the protective capacity of memory T-cells induced by different pathogens, even when they are specific for the same epitope. pnas.org
T-cell exhaustion : In the context of chronic LCMV infection, the NP(118-126) epitope has been used to study the phenomenon of T-cell exhaustion, where persistent antigen exposure leads to a gradual loss of T-cell function. plos.org
The following table summarizes the key characteristics of the CD8+ T-cell response to NP(118-126) during different phases of infection.
| Phase of Infection | Key Characteristics of NP(118-126)-Specific CD8+ T-cells |
| Acute Infection (Peak Response) | High frequency of cells, potent cytotoxic activity, production of IFN-γ and TNF-α. oncotarget.comashpublications.org |
| Memory Phase | Stable population of long-lived cells, rapid recall response upon re-exposure. pnas.orgashpublications.org |
| Chronic Infection | Progressive loss of effector function, sustained expression of inhibitory receptors. plos.org |
Insights into the Formation and Regulation of Immunodominance Hierarchies in Adaptive Immunity
One of the most significant contributions of NP(118-126) research has been to our understanding of immunodominance, the phenomenon where the immune response is focused on only a few of the many possible epitopes from a pathogen. In BALB/c mice, the CD8+ T-cell response to LCMV is overwhelmingly directed against NP(118-126), making it a prime example of an immunodominant epitope. oncotarget.comnih.govasm.orgnih.gov
Studies using NP(118-126) have revealed several factors that contribute to the establishment of immunodominance hierarchies:
Antigen processing and presentation efficiency : The efficiency with which an epitope is generated by the proteasome and binds to MHC molecules is a major determinant of its immunogenicity. aai.orguzh.ch
TCR repertoire : The frequency of naive T-cells with TCRs capable of recognizing a particular epitope influences the magnitude of the ensuing response. plos.org
Kinetics of T-cell activation : The rapid development of a strong CTL response against a dominant epitope like NP(118-126) can suppress the response to subdominant epitopes by quickly reducing the viral load. nih.gov This kinetic control is a key factor in shaping the immunodominance hierarchy. nih.gov
Interspecific competition : While direct competition between T-cell clones for resources is a possibility, evidence from the NP(118-126) system suggests that indirect competition, mediated by the rapid clearance of the pathogen by the dominant T-cell population, is a more significant factor. nih.gov
The following table compares the characteristics of the dominant NP(118-126) epitope with a subdominant LCMV epitope, GP283-291.
| Feature | Dominant Epitope (NP118-126) | Subdominant Epitope (GP283-291) |
| Magnitude of Response | Elicits a very large CD8+ T-cell response. nih.gov | Induces a much smaller CD8+ T-cell response. nih.gov |
| Kinetics of Response | Rapid expansion of specific CTLs. nih.gov | Slower and less robust expansion of CTLs. nih.gov |
| Impact on Viral Clearance | Plays a major role in controlling the virus. nih.gov | Contributes less to overall viral clearance in the presence of the dominant response. nih.gov |
Foundational Knowledge for Advancing Immunological Research Beyond Specific Pathogens
The principles uncovered through the study of NP(118-126) have had a broad impact on the field of immunology, providing a conceptual framework for research on a wide range of infectious diseases, cancer, and autoimmune disorders.
The foundational knowledge derived from NP(118-126) studies has informed:
Vaccine design : Understanding the factors that determine immunodominance is crucial for designing vaccines that can elicit broad and protective immune responses against multiple epitopes. nih.gov The NP(118-126) model has been used to test various vaccination strategies, including DNA vaccines and recombinant viral vectors. nih.govpnas.org
Cancer immunotherapy : The principles of T-cell activation, cytotoxicity, and exhaustion learned from the NP(118-126) system are directly applicable to the development of cancer immunotherapies, which aim to harness the power of the immune system to fight tumors. oncotarget.comnih.gov
Autoimmunity : The study of how the immune system responds to a foreign antigen like NP(118-126) provides a basis for understanding how it can mistakenly attack self-antigens in autoimmune diseases.
Basic immunological research : The NP(118-126) peptide continues to be a widely used tool in basic immunology research to investigate various aspects of T-cell biology, such as T-cell signaling, migration, and differentiation. ashpublications.orgnih.gov
Q & A
Q. What are the recommended protocols for handling and reconstituting NP(118-126) in experimental settings?
NP(118-126) is typically supplied as a lyophilized peptide in vials. For reconstitution, use sterile, endotoxin-free buffers (e.g., PBS or distilled water) to achieve a stock concentration of 1–10 mg/mL. Vortex gently to dissolve, aliquot to avoid freeze-thaw cycles, and store at –80°C. Purity (>98%) should be verified via HPLC or mass spectrometry prior to use . For in vivo studies, ensure endotoxin levels are <0.1 EU/mg using the Limulus Amebocyte Lysate assay to prevent confounding immune responses .
Q. What in vitro assays are standard for evaluating NP(118-126) bioactivity?
NP(118-126) is primarily studied in cytotoxic T lymphocyte (CTL) assays. Key methods include:
- Tetramer staining : Quantify antigen-specific CD8+ T cells using H-2Dᵈ/NP(118-126) tetramers.
- ELISPOT : Measure IFN-γ secretion by T cells after peptide stimulation.
- Cytotoxicity assays : Use ⁵¹Cr-release assays with NP(118-126)-pulsed target cells. Include controls like irrelevant peptides (e.g., LLO(91-99)) and unstimulated cells to validate specificity .
Q. How do researchers ensure reproducibility in NP(118-126)-based studies?
Adhere to NIH preclinical guidelines:
- Detail peptide source, storage conditions, and reconstitution protocols.
- Report exact peptide concentrations and vehicle controls.
- Use standardized statistical methods (e.g., ANOVA for multiple comparisons) and power analysis for sample size determination.
- Share raw data in repositories like Figshare or Zenodo .
Advanced Research Questions
Q. How does the antigen persistence of NP(118-126) influence CTL memory in different vaccination models?
NP(118-126) induces durable CTL memory when delivered via viral vectors (e.g., LCMV) but not bacterial vectors (e.g., recombinant Listeria). Viral persistence (detectable up to 30 days post-infection) correlates with long-term protection, while bacterial vectors show rapid clearance. To study this, compare NP(118-126)-specific CTL precursor frequencies using limiting dilution assays in LCMV vs. Listeria-immunized models .
Q. What experimental strategies resolve contradictions in NP(118-126) immunodominance across studies?
Discrepancies arise from assay variability (e.g., tetramer vs. ELISPOT sensitivity) and host factors (MHC haplotype, microbiota). Mitigation approaches:
- Use congenic mouse strains (e.g., H-2ᵈ vs. H-2ᵇ) to isolate MHC effects.
- Harmonize NP(118-126) batches across labs via collaborative ring trials.
- Apply multiplex cytokine profiling (e.g., Luminex) to capture broader immune responses .
Q. How can researchers model NP(118-126)-specific T cell responses in humanized mouse systems?
Humanized HLA-transgenic mice (e.g., HLA-A2.1/Dᵈ) are optimal. Steps:
Q. What computational tools predict NP(118-126) interactions with non-canonical MHC alleles?
Use tools like NetMHCpan (v4.1) or IEDB Analysis Resource to predict binding affinities. For example, NP(118-126) shows weak binding to HLA-B*07:02 (IC₅₀ >500 nM). Validate predictions with surface plasmon resonance (SPR) or thermal stability assays. Cross-reference with immune epitope databases (IEDB) for known CTL responses .
Methodological Guidance
Q. How to design a longitudinal study assessing NP(118-126)-specific memory T cell decay?
- Population (P) : H-2ᵈ mice immunized with NP(118-126).
- Exposure (E) : Prime-boost regimens (e.g., Day 0 and Day 21).
- Comparison (C) : Naïve mice vs. those immunized with control peptides.
- Outcome (O) : CTLp frequencies at 30, 60, and 90 days post-immunization (flow cytometry). Use mixed-effects models to account for individual variation .
Q. What statistical approaches are robust for analyzing NP(118-126) vaccination efficacy in heterogeneous cohorts?
Apply stratified analysis by MHC genotype or age. For small sample sizes, use non-parametric tests (e.g., Mann-Whitney U). For time-series data, employ Kaplan-Meier survival curves with log-rank tests. Report effect sizes (e.g., Cohen’s d) and 95% confidence intervals .
Data Reporting Standards
- Preclinical studies : Follow ARRIVE 2.0 guidelines. Include NP(118-126) lot numbers, storage conditions, and endotoxin levels .
- Clinical correlations : When extrapolating murine data to humans, explicitly state limitations (e.g., HLA diversity) and validate with human PBMC assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
